Tripolin A
Overview
Description
Scientific Research Applications
Specific Scientific Field
The primary scientific field of application for Tripolin A is Cancer Research , specifically in the study of Aurora A kinase .
Comprehensive and Detailed Summary of the Application
Tripolin A is a novel small-molecule inhibitor of Aurora A kinase . Aurora kinases are a family of mitotic regulators that exhibit gain of function in tumor cells, making them useful targets for cancer therapeutic development .
Detailed Description of the Methods of Application or Experimental Procedures
In the study, a panel of 105 potential small-molecule inhibitors was tested, and Tripolin A was found to inhibit Aurora A kinase activity in vitro . The biological action of Tripolin A was demonstrated through a combination of in vitro, in vivo single cell, and in silico studies .
Thorough Summary of the Results or Outcomes Obtained
Tripolin A was found to reduce the localization of pAurora A on spindle microtubules (MTs), affect centrosome integrity, spindle formation and length, as well as MT dynamics in interphase . This is consistent with Aurora A inhibition by RNAi or other specific inhibitors, such as MLN8054 or MLN8237 . Interestingly, Tripolin A affected the gradient distribution towards the chromosomes, but not the MT binding of HURP (Hepatoma Up-Regulated Protein), a MT-associated protein (MAP) and substrate of the Aurora A kinase .
Future Directions
properties
IUPAC Name |
(3Z)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c17-10-5-6-14(18)9(7-10)8-12-11-3-1-2-4-13(11)16-15(12)19/h1-8,17-18H,(H,16,19)/b12-8- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMKSBDLWMROKNU-WQLSENKSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC3=C(C=CC(=C3)O)O)C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)/C(=C/C3=C(C=CC(=C3)O)O)/C(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tripolin A |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.